4-methoxy-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
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Overview
Description
4-methoxy-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. The compound's intricate structure, comprising multiple rings and functional groups, makes it a subject of interest for chemists and researchers.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which this compound is a part of, are known to interact with their targets and cause significant changes . These changes can lead to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to various therapeutic possibilities .
Result of Action
Indole derivatives have been shown to possess significant antibacterial activity with respect to both gram-positive and gram-negative species , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide generally involves multi-step organic synthesis. A common starting material might be 4-methoxy-3-methylbenzene, which undergoes sulfonation to introduce the sulfonamide group. The complex ring system of pyrroloquinoline is formed through a series of cyclization reactions, often under specific temperature and catalytic conditions.
Industrial Production Methods
For industrial production, these synthesis steps are typically optimized for yield and purity, often involving high-pressure reactions and continuous flow processes to ensure scalability. Catalysts and reagents used in these processes are carefully selected to minimize by-products and enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Where the methyl group might be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: Selective reduction of specific functional groups, such as the reduction of the oxo group to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions, particularly at the methoxy or methyl positions.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (for halogenation), Grignard reagents (for nucleophilic substitution).
Major Products
The major products formed depend on the type of reaction. For example:
Oxidation typically results in carboxylic acids.
Reduction often yields alcohols or amines.
Substitution reactions yield halogenated or alkylated derivatives.
Scientific Research Applications
4-methoxy-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide finds applications in:
Medicinal Chemistry: As a potential lead compound for drug development due to its complex structure and multiple functional groups, which allow for diverse interactions with biological targets.
Biology: As a probe in biochemical assays to understand protein-ligand interactions.
Materials Science: In the development of novel materials with unique properties, such as organic semiconductors or catalysts.
Industry: As a precursor for the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Compared to other similar compounds, 4-methoxy-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is unique due to its distinct ring system and functional groups.
Similar Compounds
4-methoxy-3-methylbenzenesulfonamide: A simpler analogue without the pyrroloquinoline ring system.
Pyrrolo[3,2,1-ij]quinoline derivatives: Compounds sharing the core structure but differing in substituents.
Other benzenesulfonamides: Differing primarily in the positions and types of substituents on the benzene ring.
The uniqueness of this compound lies in its specific combination of these features, making it a valuable compound for targeted scientific research and applications.
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Properties
IUPAC Name |
4-methoxy-3-methyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-12-9-16(4-5-17(12)25-2)26(23,24)20-15-10-13-3-6-18(22)21-8-7-14(11-15)19(13)21/h4-5,9-11,20H,3,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWXGCPVWANUTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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